molecular formula C37H49NO6 B1605719 5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid CAS No. 26639-29-2

5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid

Cat. No.: B1605719
CAS No.: 26639-29-2
M. Wt: 603.8 g/mol
InChI Key: OBCOPYLXZAHBGX-UHFFFAOYSA-N
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Description

5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid is a complex organic compound with the molecular formula C37H49NO6 It is known for its unique structure, which includes a phthalic acid core, a naphthyl group, and a long octadecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid typically involves multiple steps. One common method starts with the preparation of 1-hydroxy-2-naphthylcarboxylic acid, which is then reacted with octadecylamine to form the intermediate compound. This intermediate is subsequently coupled with phthalic anhydride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maintain consistency and quality. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the naphthyl moiety can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phthalic acid core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of catalysts or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can lead to various substituted phthalic acid derivatives.

Scientific Research Applications

5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems due to its amphiphilic nature.

    Industry: It is used in the development of advanced materials, such as polymers and surfactants, due to its ability to modify surface properties.

Mechanism of Action

The mechanism of action of 5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. Its amphiphilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability. The exact pathways and targets are still under investigation, but its unique structure suggests multiple modes of action.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-2-naphthylcarboxylic acid: Shares the naphthyl moiety but lacks the phthalic acid and octadecylamine components.

    Phthalic acid derivatives: Compounds like phthalic anhydride and phthalimide share the phthalic acid core but differ in their substituents.

    Octadecylamine derivatives: Compounds such as octadecylamine itself and its simple derivatives share the long alkyl chain but lack the aromatic components.

Uniqueness

5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid is unique due to its combination of a phthalic acid core, a naphthyl group, and a long octadecyl chain. This structure imparts distinct chemical and physical properties, making it versatile for various applications. Its amphiphilic nature, in particular, sets it apart from simpler analogs, enabling its use in diverse fields such as drug delivery and material science.

Properties

IUPAC Name

5-[(1-hydroxynaphthalene-2-carbonyl)-octadecylamino]benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H49NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-38(31-26-29(36(41)42)25-30(27-31)37(43)44)35(40)33-23-22-28-20-17-18-21-32(28)34(33)39/h17-18,20-23,25-27,39H,2-16,19,24H2,1H3,(H,41,42)(H,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCOPYLXZAHBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C1=CC(=CC(=C1)C(=O)O)C(=O)O)C(=O)C2=C(C3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H49NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885366
Record name 1,3-Benzenedicarboxylic acid, 5-[[(1-hydroxy-2-naphthalenyl)carbonyl]octadecylamino]-
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Molecular Weight

603.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26639-29-2
Record name 5-[[(1-Hydroxy-2-naphthalenyl)carbonyl]octadecylamino]-1,3-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26639-29-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarboxylic acid, 5-(((1-hydroxy-2-naphthalenyl)carbonyl)octadecylamino)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarboxylic acid, 5-[[(1-hydroxy-2-naphthalenyl)carbonyl]octadecylamino]-
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Record name 1,3-Benzenedicarboxylic acid, 5-[[(1-hydroxy-2-naphthalenyl)carbonyl]octadecylamino]-
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Record name 5-[[(1-hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid
Reactant of Route 2
5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid
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5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid
Reactant of Route 4
5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid
Reactant of Route 5
5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid
Reactant of Route 6
5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid

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